molecular formula C10H12FN5 B4420359 1-ethyl-N-(2-fluorobenzyl)-1H-tetrazol-5-amine

1-ethyl-N-(2-fluorobenzyl)-1H-tetrazol-5-amine

Cat. No. B4420359
M. Wt: 221.23 g/mol
InChI Key: HYCHXKQJPQRVRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N-(2-fluorobenzyl)-1H-tetrazol-5-amine, also known as ABT-639, is a novel selective T-type calcium channel blocker. It has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as epilepsy, neuropathic pain, and hypertension.

Mechanism of Action

1-ethyl-N-(2-fluorobenzyl)-1H-tetrazol-5-amine selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By blocking these channels, this compound reduces the influx of calcium ions into neurons, thereby decreasing their excitability and reducing the release of neurotransmitters. This mechanism of action is thought to underlie its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the firing of neurons in the thalamus, which is involved in the processing of sensory information. It has also been shown to reduce the release of glutamate, a neurotransmitter involved in the transmission of pain signals. In addition, this compound has been shown to reduce blood pressure by decreasing the activity of the sympathetic nervous system.

Advantages and Limitations for Lab Experiments

1-ethyl-N-(2-fluorobenzyl)-1H-tetrazol-5-amine has several advantages for use in lab experiments. It is highly selective for T-type calcium channels, which allows for specific targeting of these channels. It also has good bioavailability and can be administered orally. However, there are some limitations to its use in lab experiments. This compound has a relatively short half-life, which may limit its efficacy in some experiments. In addition, it may have off-target effects on other ion channels, which could complicate data interpretation.

Future Directions

There are several future directions for research on 1-ethyl-N-(2-fluorobenzyl)-1H-tetrazol-5-amine. One area of interest is its potential use in the treatment of epilepsy and neuropathic pain. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the treatment of hypertension. Additional studies are needed to determine its long-term effects on blood pressure and cardiovascular health. Finally, there is interest in developing more selective T-type calcium channel blockers based on the structure of this compound. These compounds may have improved efficacy and reduced off-target effects.

Scientific Research Applications

1-ethyl-N-(2-fluorobenzyl)-1H-tetrazol-5-amine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticonvulsant effects in animal models of epilepsy and neuropathic pain. In addition, it has been shown to reduce blood pressure in animal models of hypertension. This compound has also been studied for its potential use in the treatment of anxiety and depression.

properties

IUPAC Name

1-ethyl-N-[(2-fluorophenyl)methyl]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5/c1-2-16-10(13-14-15-16)12-7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCHXKQJPQRVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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